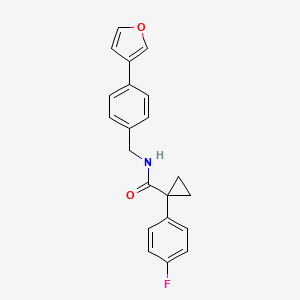

1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[[4-(furan-3-yl)phenyl]methyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FNO2/c22-19-7-5-18(6-8-19)21(10-11-21)20(24)23-13-15-1-3-16(4-2-15)17-9-12-25-14-17/h1-9,12,14H,10-11,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOYZGBAMGKKRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the cyclopropanecarboxylic acid derivative, followed by the introduction of the fluorophenyl and furan-3-ylbenzyl groups through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its ability to modulate specific biological pathways.

Industry: The compound’s unique properties make it useful in the development of new materials with specific characteristics, such as enhanced strength or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism may vary depending on the context in which the compound is used, but it often involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Bromine () and furan (target compound) increase logP compared to methoxy () or carboxylic acid () groups.

- Solubility : The carboxylic acid derivative () is more water-soluble, whereas the target compound’s amide linkage balances moderate solubility and membrane permeability.

- Metabolic Stability : Piperidine () and fluorophenyl (target compound) groups may resist cytochrome P450 oxidation, enhancing half-life .

Research Findings and Limitations

- Activity Data: No direct bioactivity data for the target compound are available in the provided evidence. However, analogs like N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopropanecarboxamide () are linked to psychoactive effects, suggesting the target compound may interact with similar receptors .

- The target compound’s stereochemistry is uncharacterized in the evidence.

- Knowledge Gaps: Absence of yield, purity, or biological data for the target compound limits conclusive comparisons. Further studies are needed to evaluate its potency, selectivity, and toxicity.

Biological Activity

1-(4-fluorophenyl)-N-(4-(furan-3-yl)benzyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.

Synthesis

The compound is synthesized through a reaction involving 1:1 molar ratios of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and N′-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride in ethanol under reflux conditions. The resulting solid is recrystallized from dimethylformamide, yielding orange crystals with a melting point of 225–226 °C .

Antitumor Properties

Research has indicated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, thiosemicarbazone derivatives have shown powerful cytotoxic and antiproliferative activities against glioblastoma multiforme and breast adenocarcinoma at nanomolar concentrations. These compounds induce apoptosis characterized by morphological alterations such as cell shrinkage and chromatin condensation .

The antitumor effects are believed to be mediated through oxidative stress pathways. Specific compounds have been shown to induce cell death via apoptosis, with oxidative stress playing a crucial role in this process. This suggests that the compound may act by disrupting cellular redox balance, leading to increased reactive oxygen species (ROS) levels .

In Vitro Studies

In vitro studies on related compounds have demonstrated their effectiveness in inhibiting tumor growth. For example, compounds with halogen or nitro groups in specific positions on the phenyl ring exhibited higher antitumor activity compared to their isomers. The most effective derivatives showed IC50 values in the nanomolar range, indicating potent activity against cancer cell lines .

In Vivo Studies

In vivo studies using animal models have shown that certain derivatives can effectively reduce tumor growth without significant toxicity at therapeutic doses. For instance, specific thiosemicarbazones were evaluated for their biodistribution and pharmacokinetics in mice bearing Ehrlich solid tumors, revealing rapid blood clearance and renal excretion as the main pathways .

Comparative Biological Activity

| Compound Type | Activity | IC50 (nM) | Notes |

|---|---|---|---|

| Thiosemicarbazone Derivatives | Antitumor | <100 | Induces apoptosis via oxidative stress |

| This compound | Antitumor Potential | TBD | Further studies required for precise IC50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.